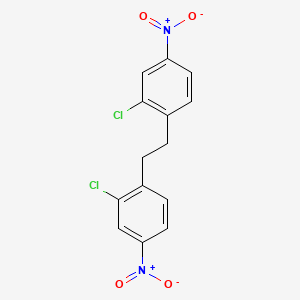
2,2'-Dichloro-4,4'-dinitrobibenzyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dichloro-4,4’-dinitrobibenzyl is a chemical compound with the molecular formula C14H10Cl2N2O4 It is characterized by the presence of two chlorine atoms and two nitro groups attached to a bibenzyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-4,4’-dinitrobibenzyl typically involves the nitration of 2,2’-dichlorobibenzyl. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic rings .
Industrial Production Methods
Industrial production of 2,2’-Dichloro-4,4’-dinitrobibenzyl follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2,2’-Dichloro-4,4’-dinitrobibenzyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, primary or secondary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,2’-Diamino-4,4’-dichlorobibenzyl.
Substitution: 2,2’-Dihydroxy-4,4’-dinitrobibenzyl, 2,2’-Diamino-4,4’-dinitrobibenzyl.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
科学研究应用
2,2’-Dichloro-4,4’-dinitrobibenzyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-Dichloro-4,4’-dinitrobibenzyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA is a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds
- 2,4-Dinitrochlorobenzene
- 4,4’-Dinitrobibenzyl
- 2,2’-Dichlorobibenzyl
Uniqueness
2,2’-Dichloro-4,4’-dinitrobibenzyl is unique due to the presence of both chlorine and nitro groups on the bibenzyl structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups also influences the compound’s physical properties, such as solubility and melting point .
属性
IUPAC Name |
2-chloro-1-[2-(2-chloro-4-nitrophenyl)ethyl]-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-13-7-11(17(19)20)5-3-9(13)1-2-10-4-6-12(18(21)22)8-14(10)16/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOUBVQXBKOAHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

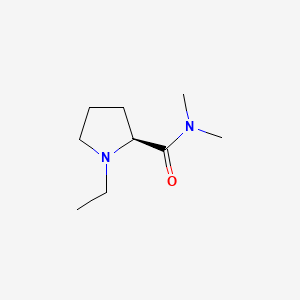
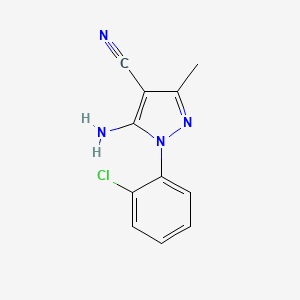
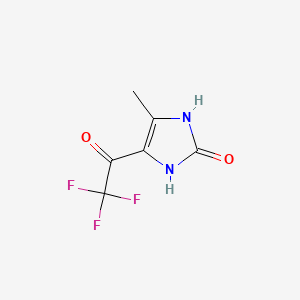
![Isoxazolo[5,4-e]indolizine](/img/structure/B566548.png)
![Spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B566550.png)
![1h-Isoxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)
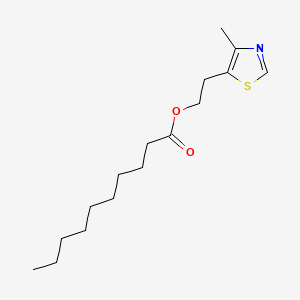
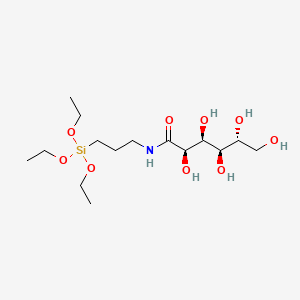
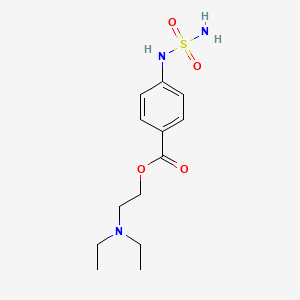
![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
